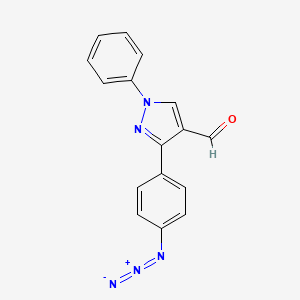
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of azides and pyrazoles It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group
Preparation Methods
The synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-aminophenylpyrazole, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in 3-(4-Azidophenyl)-1-phenylpyrazole.
Formylation: Finally, the azidophenylpyrazole is subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to obtain this compound.
Chemical Reactions Analysis
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or palladium on carbon.
Substitution Reactions: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols, imines, or other derivatives.
Scientific Research Applications
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and fabrication of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is primarily based on its ability to participate in cycloaddition and reduction reactions. The azido group can form triazoles through cycloaddition, which can then interact with biological targets or materials. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can be compared with other azido-containing compounds and pyrazole derivatives:
3-(4-Azidophenyl)propionic acid: Similar to this compound, this compound contains an azido group but differs in its core structure and functional groups.
1-(4-Azidophenyl)-3-phenylprop-2-en-1-one: This compound also features an azido group and a phenyl ring but has a different arrangement of functional groups and a different core structure.
3-(4-Azidophenyl)-1-phenylpyrazole: This is a closely related compound that lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
Properties
IUPAC Name |
3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUFPIJBMIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














